molecular formula C34H45NO9S B15094232 (1R,2R)-2-(2-Boc-ethyl)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium Benzenesulfonate

(1R,2R)-2-(2-Boc-ethyl)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium Benzenesulfonate

Cat. No.: B15094232
M. Wt: 643.8 g/mol
InChI Key: QDYZRXDXBZSEKV-UHFFFAOYSA-M
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Description

This compound is a tetrahydroisoquinolinium salt featuring a Boc-protected ethyl group, a 3,4-dimethoxybenzyl substituent, and additional methoxy groups at positions 6 and 7 of the isoquinoline core. The benzenesulfonate counterion enhances solubility and crystallinity. Its stereochemistry (1R,2R) is critical for biological interactions, particularly in receptor binding . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for amines, influencing stability and lipophilicity during synthesis and pharmacological applications .

Properties

IUPAC Name

benzenesulfonate;tert-butyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40NO6.C6H6O3S/c1-28(2,3)35-27(30)12-14-29(4)13-11-20-17-25(33-7)26(34-8)18-21(20)22(29)15-19-9-10-23(31-5)24(16-19)32-6;7-10(8,9)6-4-2-1-3-5-6/h9-10,16-18,22H,11-15H2,1-8H3;1-5H,(H,7,8,9)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYZRXDXBZSEKV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45NO9S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-[(3,4-Dimethoxyphenyl)methyl]-2-[3-(tert-butoxy)-3-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium benzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction

Comparison with Similar Compounds

Core Structural Similarities and Variations

The tetrahydroisoquinoline scaffold is shared among several analogs, but substituents vary significantly:

  • N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-...acetamide (30): Features a diethylamino group instead of Boc-ethyl, synthesized with 76% yield using 1-iodoethane .
  • Compound 31: Substitutes a propylamino group, yielding 15% with 1-iodopropane .
  • Compound 33: Contains a benzylamino group, achieving 82% yield via benzyl bromide .
  • Carboxyethyl variant (CAS 1193104-95-8) : Replaces Boc-ethyl with a carboxyethyl group, reducing molecular weight (587.68 vs. 1257.51 in hexane-linked analogs) and altering solubility .

Physicochemical Properties

  • Counterion Effects: Benzenesulfonate improves aqueous solubility relative to chloride or acetate salts used in other tetrahydroisoquinoline derivatives .

Advanced Computational and Proteomic Comparisons

  • CANDO Platform: Unlike traditional SAR, this method predicts functional similarity based on proteomic interaction signatures. The target compound’s behavior may align with other tetrahydroisoquinolines in disrupting specific protein networks, even if structurally distinct .
  • Chemical Space Analysis : Overlaps in molecular weight and LogP between the target compound and natural products (e.g., Zygocaperoside) suggest drug-like properties, though scaffold rigidity differs .

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